molecular formula C12H18FN B13299526 [(4-Fluorophenyl)methyl](3-methylbutyl)amine

[(4-Fluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13299526
M. Wt: 195.28 g/mol
InChI Key: KKCJDMOPKOULCN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methylamine is a secondary amine featuring a 4-fluorobenzyl group and a branched 3-methylbutyl chain. Key physicochemical properties include:

  • Molecular Formula: C₁₃H₂₀FN
  • Molecular Weight: 209.30 g/mol
  • CAS Registry Number: 1249135-87-2 This compound is structurally characterized by the electron-withdrawing fluorine atom on the benzyl ring, which may enhance metabolic stability, and the hydrophobic 3-methylbutyl chain, which likely increases lipophilicity.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H18FN/c1-10(2)7-8-14-9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3

InChI Key

KKCJDMOPKOULCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methylamine typically involves the reaction of 4-fluorobenzyl chloride with 3-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of (4-Fluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted benzylamines with different functional groups.

Scientific Research Applications

(4-Fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to changes in their activity. The 3-methylbutyl group can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Fluorine Positional Isomers
  • [3-(4-Fluorophenyl)-3-(furan-2-yl)propyl][(4-fluorophenyl)methyl]amine Structure: Dual 4-fluorophenyl groups with a furan-propyl linker. Application: Used as a screening compound in drug discovery (ChemDiv ID: 6583-0017) .
  • 1-(4-Fluorophenyl)-2-methylpropylamine

    • Structure : Branched 2-methylpropyl group attached to the fluorophenyl ring.
    • Molecular Weight : 235.17 g/mol (C₁₅H₂₄FN) .
    • Key Difference : Increased steric bulk may reduce membrane permeability compared to the parent compound.
Non-Fluorinated Benzyl Analogs
  • (3-Methoxyphenyl)methylamine
    • Structure : Methoxy substituent instead of fluorine.
    • CAS Number : 1040308-99-3 .
    • Key Difference : Methoxy’s electron-donating nature may reduce metabolic stability but improve solubility.

Variations in the Alkyl Chain

  • Tris(3-methylbutyl)amine Derivatives

    • Structure : Three 3-methylbutyl chains attached to a central nitrogen.
    • Application : Quaternary salts (e.g., (E)-3-chloro-N,N,N-tris(3-methylbutyl)prop-2-en-1-amminium chloride) exhibit antihydrate, anticorrosive, and bactericidal activity at 0.5% concentration .
    • Key Difference : Quaternary ammonium structure enhances ionic interactions, making it suitable for industrial applications rather than biomedical uses.
  • [3-(4-Methoxyphenoxy)propyl]methylamine Structure: Linear propyl chain with a methoxyphenoxy group. Synthesis: Derived from 4-methoxyphenol, highlighting the impact of ether linkages on reactivity .

Functional Group Additions

  • N-(3-[(4-Aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine Structure: Polyamine backbone with a 4-fluorobenzyl group. Application: High accumulation in cancer cells via polyamine transporters, making it a candidate for PET imaging . Key Difference: The polyamine chain facilitates active transport, a feature absent in the parent compound.
  • [4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine] Structure: Pyrazole core with fluorophenyl and pyridyl groups. Application: Antiproliferative activity noted in coumarin derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications Reference
(4-Fluorophenyl)methylamine C₁₃H₂₀FN 209.30 4-Fluorobenzyl, 3-methylbutyl Intermediate in drug synthesis
[3-(4-Fluorophenyl)-3-(furan-2-yl)propyl][(4-fluorophenyl)methyl]amine C₂₀H₂₀F₂N₂O 342.39 Dual 4-fluorophenyl, furan Drug screening
(3-Methoxyphenyl)methylamine C₁₂H₁₉NO 193.29 3-Methoxybenzyl Solubility studies
N-(3-[(4-Aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine C₁₄H₂₃F₂N₃ 267.36 Polyamine, 4-fluorobenzyl PET imaging probes
(E)-3-Chloro-N,N,N-tris(3-methylbutyl)prop-2-en-1-amminium chloride C₂₀H₄₂Cl₂N 383.46 Quaternary ammonium, chlorovinyl Anticorrosive agents

Critical Analysis of Structural Impact on Properties

  • Lipophilicity : The 3-methylbutyl chain in the parent compound enhances membrane permeability compared to shorter-chain analogs (e.g., propyl derivatives) .
  • Metabolic Stability : Fluorine on the benzyl ring reduces oxidative metabolism, a feature shared with analogs like 1-(4-fluorophenyl)-2-methylpropylamine .
  • Biological Activity: Quaternary ammonium derivatives (e.g., tris(3-methylbutyl)amine salts) exhibit industrial utility, whereas polyamine conjugates (e.g., N-(3-[(4-aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine) target biological systems .

Biological Activity

(4-Fluorophenyl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A 4-fluorophenyl group, which enhances binding affinity to biological targets.
  • A 3-methylbutyl group, which influences lipophilicity and membrane permeability.

The mechanism of action for (4-Fluorophenyl)methylamine involves interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity, potentially leading to altered enzymatic activities or receptor interactions. This modification may affect various cellular processes, including neurotransmitter release and receptor activation.

Biological Activity

Research has indicated several biological activities associated with (4-Fluorophenyl)methylamine:

  • Dopamine Transporter Inhibition : Studies have shown that compounds with similar structures can act as atypical dopamine transporter (DAT) inhibitors. These inhibitors have demonstrated therapeutic potential in preclinical models for treating psychostimulant abuse, such as cocaine and methamphetamine addiction .
  • Antidepressant Effects : The compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems. The structural modifications provided by the fluorine and branched alkyl groups could enhance its efficacy compared to other amines .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially influencing pathways related to oxidative stress and inflammation .

Structure-Activity Relationships (SAR)

The SAR studies reveal that variations in the phenyl ring and alkyl substituents significantly impact biological activity. Key findings include:

CompoundBinding Affinity (Ki, nM)Biological Activity
(4-Fluorophenyl)methylamineTBDDAT Inhibition
[(4-Fluorophenyl)methyl]amine230Moderate DAT Inhibition
Bis(4-fluorophenyl)methylsulfinylalkylamines23Improved DAT Affinity

These variations highlight the importance of both steric and electronic factors in determining the compound's pharmacological profile .

Case Studies

  • Preclinical Models : In a study investigating novel psychoactive substances, (4-Fluorophenyl)methylamine showed potential in reducing the reinforcing effects of cocaine without exhibiting typical psychostimulant behaviors. This suggests a unique profile that could be exploited for therapeutic use .
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds indicates that modifications in alkyl chain length can affect metabolic stability and bioavailability. Further studies are needed to determine the pharmacokinetics of (4-Fluorophenyl)methylamine specifically .

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